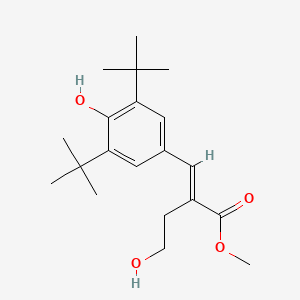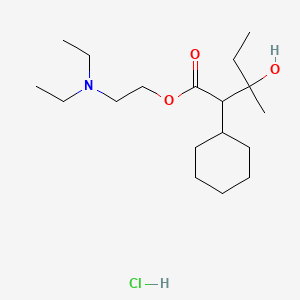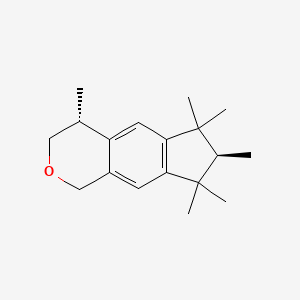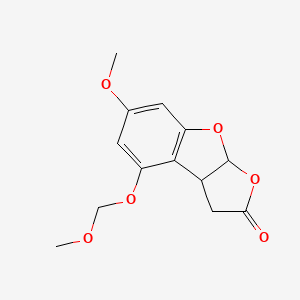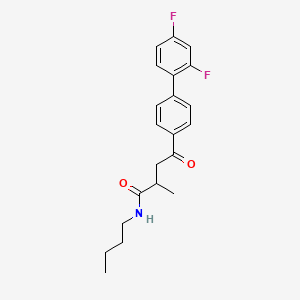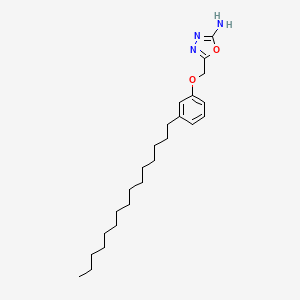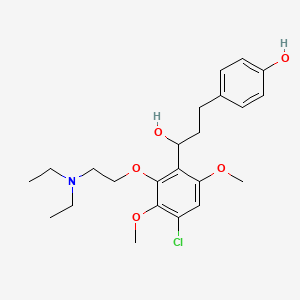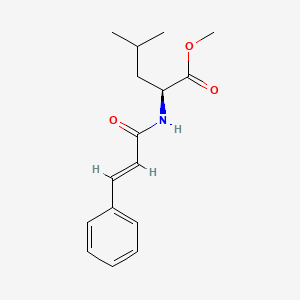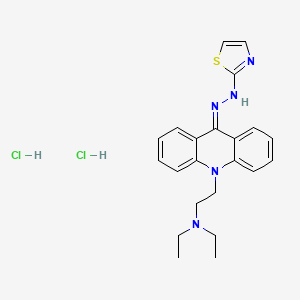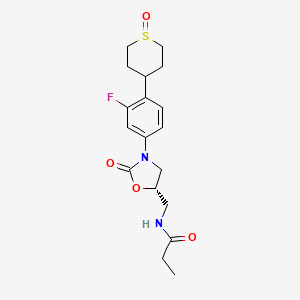
Propanamide, N-(((5S)-3-(3-fluoro-4-(trans-tetrahydro-1-oxido-2H-thiopyran-4-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-(((5S)-3-(3-fluoro-4-(trans-tetrahydro-1-oxido-2H-thiopyran-4-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- is a complex organic compound that features a unique combination of functional groups, including a fluorinated aromatic ring, an oxazolidinone moiety, and a thiopyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(((5S)-3-(3-fluoro-4-(trans-tetrahydro-1-oxido-2H-thiopyran-4-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- typically involves multi-step organic synthesis. Key steps may include:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the fluorinated aromatic ring: This step may involve electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.
Construction of the thiopyran ring: This can be synthesized through a series of cyclization reactions involving sulfur-containing reagents.
Final coupling reactions: The various fragments are then coupled together using peptide coupling reagents or other suitable methods.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The fluorinated aromatic ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiopyran ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science: Its unique structure could be explored for the development of novel materials with specific properties.
Biology and Medicine
Drug Development: The compound’s structural features make it a candidate for drug discovery, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.
Industry
Chemical Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Its potential therapeutic properties could lead to its use in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which Propanamide, N-(((5S)-3-(3-fluoro-4-(trans-tetrahydro-1-oxido-2H-thiopyran-4-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Oxazolidinones: Compounds with similar oxazolidinone rings, such as linezolid, which is an antibiotic.
Fluorinated Aromatics: Compounds like fluoxetine, which contains a fluorinated aromatic ring and is used as an antidepressant.
Thiopyrans: Compounds with thiopyran rings, which are less common but can be found in certain natural products and synthetic molecules.
Uniqueness
Propanamide, N-(((5S)-3-(3-fluoro-4-(trans-tetrahydro-1-oxido-2H-thiopyran-4-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural complexity and the presence of multiple reactive sites make it a versatile compound for various applications.
Propiedades
Número CAS |
226991-63-5 |
|---|---|
Fórmula molecular |
C18H23FN2O4S |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
N-[[(5S)-3-[3-fluoro-4-(1-oxothian-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]propanamide |
InChI |
InChI=1S/C18H23FN2O4S/c1-2-17(22)20-10-14-11-21(18(23)25-14)13-3-4-15(16(19)9-13)12-5-7-26(24)8-6-12/h3-4,9,12,14H,2,5-8,10-11H2,1H3,(H,20,22)/t12?,14-,26?/m0/s1 |
Clave InChI |
RYPCUAJXKPWTPC-RQXQQJJBSA-N |
SMILES isomérico |
CCC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3CCS(=O)CC3)F |
SMILES canónico |
CCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3CCS(=O)CC3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


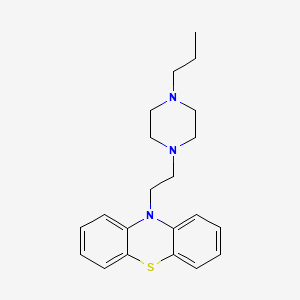
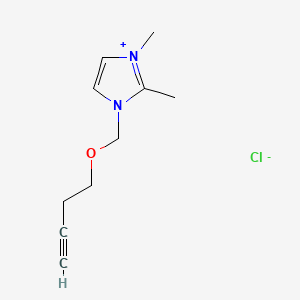
![[(3S,3aR,6S,6aS)-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B12745786.png)
